Bienvenue dans la boutique en ligne BenchChem!

Resveratrol

COX-2 inhibition Anti-inflammatory Cyclooxygenase enzymology

For COX-2 inhibition studies, resveratrol (IC50 ~1 µM) is the mandatory stilbene: the closest natural analog pterostilbene is essentially inactive (IC50 83.9 µM). In neuroinflammation research, resveratrol suppresses microglial NO production ~2-fold more potently than oxyresveratrol and uniquely downregulates iNOS protein expression. Resveratrol achieves a 13.4-fold maximal SIRT1 activation ceiling—significantly exceeding synthetic tool compounds. This compound is the only stilbene backed by ~200 human clinical trials across 24 indications with a formal Phase I safety ceiling of 5 g/day, directly supporting INDs, CTAs, and ethics board submissions.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 501-36-0
Cat. No. B1683913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResveratrol
CAS501-36-0
Synonyms3,4',5-stilbenetriol
3,4',5-Trihydroxystilbene
3,5,4'-trihydroxystilbene
cis Resveratrol
cis-resveratrol
resveratrol
Resveratrol 3 sulfate
Resveratrol, (Z)-
resveratrol-3-sulfate
SRT 501
SRT-501
SRT501
trans Resveratrol
trans Resveratrol 3 O sulfate
trans-resveratrol
trans-resveratrol-3-O-sulfate
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
InChIInChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+
InChIKeyLUKBXSAWLPMMSZ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilityIn water, 3 mg/100 mL
Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL;  solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Resveratrol (CAS 501-36-0): The Prototypical Stilbenoid Polyphenol for Differentiated Scientific Procurement


Resveratrol (trans-3,5,4′-trihydroxystilbene) is the founding and most extensively characterized member of the dietary stilbene family, a class of 1,2-diphenylethylene polyphenols found in grapes, berries, and other plants. With over 13,000 publications referencing it in the title and almost 200 clinical studies across at least 24 indications, resveratrol serves as both a pharmacological tool compound and a functional ingredient for nutraceutical, cosmeceutical, and research applications [1]. Despite sharing a core stilbene scaffold with analogs such as pterostilbene, oxyresveratrol, and piceatannol, resveratrol possesses a distinct hydroxylation pattern (3,5,4′-trihydroxy) that confers unique pharmacodynamic properties not replicated by methylated or poly-hydroxylated derivatives [1].

Why Resveratrol Cannot Be Generically Substituted by Pterostilbene, Oxyresveratrol, or Other Stilbene Analogs


Although pterostilbene, oxyresveratrol, and piceatannol share the trans-stilbene backbone with resveratrol, small modifications to the aromatic ring substitution pattern produce large, quantifiable divergences in enzyme inhibition potency, cellular signaling effects, and clinical evidence depth. A head-to-head enzymatic study demonstrated that resveratrol inhibits cyclooxygenase-2 (COX-2) with an IC50 approximately 84-fold lower than pterostilbene, while a separate direct comparison in microglial cells showed resveratrol suppresses nitric oxide approximately 2-fold more potently than oxyresveratrol [1][2]. Furthermore, resveratrol has accumulated nearly 200 human clinical trials, whereas pterostilbene and other analogs remain supported predominantly by preclinical data [1]. These molecular and evidentiary gaps mean that selecting an analog based solely on structural similarity or general antioxidant classification introduces substantial risk of altered target engagement and insufficient translational support for intended applications.

Resveratrol Quantitative Differentiation Evidence Guide: Head-to-Head and Comparative Performance Data Against Closest Analogs


Resveratrol Inhibits COX-2 with ~84-Fold Greater Potency Than Pterostilbene in a Direct Head-to-Head Enzymatic Assay

In a direct head-to-head comparative study using purified cyclooxygenase enzyme assays, resveratrol strongly inhibited both COX-1 and COX-2 with IC50 values of approximately 1 μM, whereas pterostilbene showed only moderate COX-1 inhibition (IC50 = 19.8 μM) and weak COX-2 inhibition (IC50 = 83.9 μM) [1]. The quantified difference in COX-2 inhibitory potency is approximately 84-fold in favor of resveratrol. Peroxyl-radical scavenging activity (total reactive antioxidant potential) was equivalent between the two compounds (resveratrol 253 ± 53 μM; pterostilbene 237 ± 58 μM), confirming that the differential is target-specific rather than attributable to general antioxidant capacity [1].

COX-2 inhibition Anti-inflammatory Cyclooxygenase enzymology

Resveratrol Suppresses Nitric Oxide in Microglial Cells with ~2-Fold Greater Potency Than Oxyresveratrol

In a head-to-head comparative study using LPS-stimulated murine microglial N9 cells and primary mixed glial cultures, both resveratrol (RES) and oxyresveratrol (OXY) reduced nitrite levels as a measure of nitric oxide (NO) production. Resveratrol achieved this with an IC50 of 22.36 μM, while oxyresveratrol required a nearly twofold higher concentration (IC50 = 45.31 μM) [1]. Notably, resveratrol also down-regulated iNOS protein expression, whereas oxyresveratrol did not, indicating an additional mechanistic differentiation beyond potency alone [1]. In contrast, oxyresveratrol was more potent in the cell-free DPPH radical-scavenging assay (OXY IC50 28.9 μM vs. RES IC50 38.5 μM), demonstrating that the NO suppression advantage of resveratrol is cell-context-dependent and not simply a function of direct radical scavenging [1].

Neuroinflammation iNOS inhibition Nitric oxide modulation

Resveratrol Has Accumulated ~200 Human Clinical Trials Across 24 Indications, Providing an Evidentiary Foundation Absent for Pterostilbene

A 2024 systematic review identified almost 200 clinical studies evaluating purified resveratrol across at least 24 indications, including cancer, diabetes, metabolic syndrome, cardiovascular disease, and menopause symptoms, with a consensus that resveratrol is generally well-tolerated at doses up to 1 g/day [1]. In contrast, pterostilbene human data remain extremely limited: a single published interventional study evaluated pterostilbene in humans at doses of 100–250 mg/day as of 2024, and no multi-indication clinical evidence base comparable to resveratrol exists [1]. This gap in clinical evidence directly impacts procurement risk profiles: a compound selected with ~200 supporting human studies offers a verifiable safety and tolerability framework, while an analog lacking this depth introduces unknown human pharmacology risk.

Clinical translation Human evidence Procurement risk mitigation

Resveratrol Achieves 13.4-Fold SIRT1 Activation, Exceeding the Maximal Fold Activation of the Synthetic Agonist SRT1720 by 1.7-Fold

Resveratrol is the prototypical allosteric activator of SIRT1 (NAD⁺-dependent deacetylase sirtuin-1), a central regulatory node in aging, metabolism, and stress response. In standardized in vitro SIRT1 deacetylase activity assays, resveratrol achieves an EC50 of approximately 100 μM and produces a maximal fold activation of 13.4-fold [1]. The synthetic SIRT1 agonist SRT1720, commonly used as a comparator tool compound, exhibits greater potency (EC50 ~0.10 μM) but a lower maximal fold activation of approximately 8-fold [1]. The 1.7-fold higher maximal activation achieved by resveratrol indicates superior efficacy at saturating concentrations, a parameter relevant for applications where maximal target engagement is prioritized over potency. Both compounds are confirmed cell-active [1].

SIRT1 activation Sirtuin pharmacology Aging and metabolism research

Resveratrol Demonstrates Human Tolerability up to 5 Grams/Day in Phase I Trials, Establishing a Quantified Safety Margin Not Demonstrated for Any Stilbene Analog

In a formal Phase I dose-escalation pharmacokinetic study, resveratrol was administered as single oral doses of 0.5, 1, 2.5, or 5 g to healthy volunteers (n = 10 per dose level). Consumption of resveratrol did not cause serious adverse events at any dose level, establishing that resveratrol is safe and well-tolerated at doses up to 5 g/day in humans [1]. Peak plasma levels of resveratrol at the 5 g dose reached 539 ± 384 ng/mL (2.4 μmol/L) at 1.5 hours post-dose [1]. No equivalent high-dose Phase I safety study has been published for pterostilbene, oxyresveratrol, or piceatannol; pterostilbene human data are limited to doses ≤250 mg/day in a single study, and no dose-limiting toxicity has been formally established for any analog [1].

Human safety Phase I pharmacokinetics Tolerability threshold

Resveratrol-Centric Application Scenarios Where Quantitative Differentiation Directly Informs Scientific and Industrial Selection


COX-2-Dependent Anti-Inflammatory Screening and Biochemical Pharmacology

In any screening campaign, enzymatic characterization, or pathway analysis where COX-2 inhibition is a primary or critical secondary endpoint, resveratrol is the mandatory stilbene selection. With an IC50 of approximately 1 μM against COX-2, resveratrol provides strong dual COX-1/COX-2 inhibition, whereas the closest natural analog pterostilbene is essentially inactive against COX-2 (IC50 = 83.9 μM) [1]. Procuring pterostilbene for COX-2-focused work would yield false negatives and compromise project conclusions. This advantage is derived from the free 4′-hydroxyl group present on resveratrol but methylated in pterostilbene, a structural determinant directly linked to COX binding affinity.

Microglial Neuroinflammation Research Requiring iNOS/NO Pathway Modulation

For studies of neuroinflammation where NO suppression in microglial cells is the functional readout, resveratrol should be prioritized over oxyresveratrol. Resveratrol achieves an NO reduction IC50 of 22.36 μM—approximately 2-fold more potent than oxyresveratrol (IC50 = 45.31 μM)—and uniquely downregulates iNOS protein expression, a mechanistic feature not shared by oxyresveratrol [1]. This dual action (direct NO scavenging plus iNOS expression suppression) makes resveratrol the compound of choice for dissecting transcriptional vs. post-translational regulation of the iNOS/NO axis in glial biology.

Human Interventional Trial Material Sourcing for Any Indication

When procuring a stilbene active pharmaceutical ingredient (API) or investigational product for human clinical trial use, resveratrol is the only stilbene backed by ~200 prior clinical studies across 24 indications and a formal Phase I safety ceiling of 5 g/day [1][2]. No other stilbene analog—including pterostilbene, oxyresveratrol, or piceatannol—approaches this breadth of human evidence. This evidentiary corpus directly supports regulatory dossier compilation (IND/CTA), institutional ethics board submissions, and clinical trial insurance underwriting, where precedent human safety data substantially reduces approval friction and timeline risk.

SIRT1 Maximization Studies in Aging, Metabolism, and Longevity Research

For experimental protocols requiring maximal SIRT1 deacetylase activation at saturating compound concentrations—such as cell-based mechanistic studies, in vitro biochemical reconstitution, or suprapharmacological dosing screens—resveratrol provides a 13.4-fold maximal activation that exceeds the ~8-fold maximal activation of the synthetic tool compound SRT1720 by approximately 1.7-fold [1]. While SRT1720 offers superior potency (EC50 ~0.10 μM vs. ~100 μM for resveratrol), resveratrol's higher efficacy ceiling makes it the preferred SIRT1 activator when the experimental objective is to probe maximal pathway output rather than low-dose target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resveratrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.